molecular formula C14H16N6O2 B2842701 7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014072-84-4

7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2842701
CAS No.: 1014072-84-4
M. Wt: 300.322
InChI Key: YBUXYZXJSWPUBA-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that features a pyrazolyl group attached to a purine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione typically involves the reaction of 3,5-dimethylpyrazole with a suitable purine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol.

Scientific Research Applications

8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The pyrazolyl group can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Potassium tris(3,5-dimethyl-1-pyrazolyl)borate: A compound with a similar pyrazolyl group but different overall structure.

    Bis(3,5-dimethylpyrazolyl)methane: Another compound featuring the 3,5-dimethylpyrazolyl group.

Uniqueness

8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is unique due to its combination of a purine scaffold with a pyrazolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-5-6-19-10-11(18(4)14(22)16-12(10)21)15-13(19)20-9(3)7-8(2)17-20/h5,7H,1,6H2,2-4H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUXYZXJSWPUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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